molecular formula C9H6BrIO B13499858 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene

4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B13499858
M. Wt: 336.95 g/mol
InChI Key: XMTDQBQWHUTXLP-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is an organic compound that belongs to the class of halogenated benzene derivatives It features a benzene ring substituted with bromine, iodine, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), nucleophiles (e.g., alkoxides), and catalysts (e.g., palladium for coupling reactions). Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the prop-2-yn-1-yloxy group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the prop-2-yn-1-yloxy group.

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

4-bromo-1-iodo-2-prop-2-ynoxybenzene

InChI

InChI=1S/C9H6BrIO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2

InChI Key

XMTDQBQWHUTXLP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)Br)I

Origin of Product

United States

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